(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
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Description
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3O and its molecular weight is 163.61. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Antitumor Activity
Cu(II) complexes with tridentate ligands, including those related to 1,2,4-oxadiazole derivatives, have shown promise in DNA binding, nuclease activity, and cytotoxicity studies. These complexes exhibit good DNA binding propensity and demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Kumar et al., 2012).
Synthesis and Reactivity
Research into the synthesis and reactions of enehydroxylamino ketones and related 1,2,4-oxadiazole derivatives has expanded the toolkit for organic chemists, potentially enabling the development of new drugs or materials (Reznikov et al., 2004).
Antimicrobial and Antifungal Activity
Substituted 1,2,4-oxadiazole derivatives, such as those containing the 6-fluorobenzo[d]thiazole amide moiety, have been synthesized and tested for their antimicrobial and antifungal activities. Some compounds have shown activity comparable to or slightly better than standard medicinal compounds, highlighting their potential in developing new antimicrobial agents (Pejchal et al., 2015).
Antimicrobial Agents with Novel Scaffolds
Combining carbazole and 1,3,4-oxadiazole pharmacophores has led to the development of novel antimicrobial agents. These compounds show significant activity against various microbial strains, including biofilm-forming pathogens, suggesting applications in addressing antibiotic resistance and biofilm-associated infections (Bordei (Telehoiu) et al., 2020).
Properties
IUPAC Name |
(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOVDCIPZJBYDP-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.